rac-1-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]methanamine hydrochloride
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Overview
Description
rac-1-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]methanamine hydrochloride: is a versatile small molecule scaffold used primarily in research and development. It is known for its unique bicyclic structure, which makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]methanamine hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a series of cyclization reactions starting from simple alkenes or dienes.
Introduction of the amine group: The bicyclic compound is then subjected to amination reactions to introduce the methanamine group.
Formation of the hydrochloride salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods: the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, often using alkyl halides or sulfonates
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonates
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted amines
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity due to its bicyclic structure .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action for rac-1-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]methanamine hydrochloride is not well-defined due to its primary use in research. its unique structure allows it to interact with various molecular targets, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
- (1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride
- Bicyclo[4.1.0]heptane derivatives
Uniqueness: rac-1-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]methanamine hydrochloride stands out due to its specific stereochemistry and the presence of the methanamine group, which imparts unique reactivity and potential biological activity .
Properties
CAS No. |
2639371-05-2 |
---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.7 |
Purity |
95 |
Origin of Product |
United States |
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